molecular formula C15H21NO3 B15362852 Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate

Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate

Cat. No.: B15362852
M. Wt: 263.33 g/mol
InChI Key: CTPPXESODFGFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tert-butyl group, a hydroxymethyl group, and a methyl group attached to an isoindole ring, making it a valuable molecule in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting with the construction of the isoindole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity, and the process is often carried out under inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and understanding molecular interactions.

Medicine: In medicinal chemistry, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry: The compound's stability and reactivity make it useful in industrial applications, such as the production of advanced materials and chemical intermediates. Its versatility allows for its incorporation into a wide range of products.

Mechanism of Action

The mechanism by which tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate: This compound shares the tert-butyl and hydroxymethyl groups but has a different core structure.

  • Tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate: Another related compound with a cyano group instead of the methyl group.

Uniqueness: Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and interactions, making it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-10-5-11-7-16(14(18)19-15(2,3)4)8-12(11)6-13(10)9-17/h5-6,17H,7-9H2,1-4H3

InChI Key

CTPPXESODFGFST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1CO

Origin of Product

United States

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